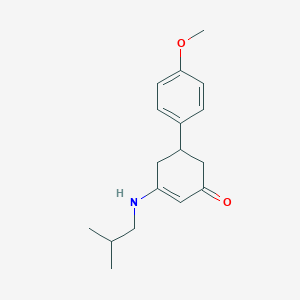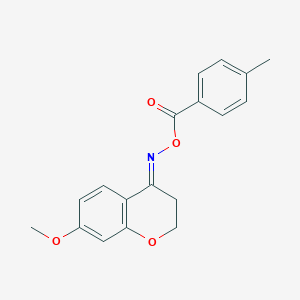
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DBPC belongs to the class of compounds known as pyrrolidines, which are commonly used in the synthesis of various bioactive molecules.
Mecanismo De Acción
The exact mechanism of action of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may also exert its effects through the inhibition of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity profile. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to exhibit minimal toxicity in various animal models, making it a safe compound to work with. However, one of the limitations of using N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Additionally, the elucidation of the exact mechanism of action of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide would provide valuable insights into its potential therapeutic properties.
Conclusion:
Overall, N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a promising compound that has shown potential therapeutic properties in various animal models. Its low toxicity profile and relatively simple synthesis method make it an attractive compound for further scientific research. The elucidation of its mechanism of action and the exploration of its potential use in the treatment of various diseases will be important areas of research in the future.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24-16-22(19-27(24)23-14-8-3-9-15-23)25(29)26(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,22H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBPGLYOSNJZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3-fluorobenzoyl)oxime]](/img/structure/B3910368.png)
![N-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)
![methyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3910381.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910414.png)



![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
